Enthalpy of Hydrolysis: Lower Thermodynamic Stability vs. 2,2-Dimethoxypropane
The acid-catalyzed hydrolysis of 2,2-dimethoxypentane is less endothermic than that of the shorter-chain analog 2,2-dimethoxypropane. This quantifies a lower thermodynamic driving force for the reverse reaction, implying a less stable ketal [1]. The data, measured under identical liquid-phase conditions, reflect the increased steric demand of the n-propyl group relative to a methyl group, which influences the entropy component of the reaction [2].
| Evidence Dimension | Standard Enthalpy of Hydrolysis (ΔrH°, liquid phase) |
|---|---|
| Target Compound Data | 19.52 ± 0.059 kJ/mol |
| Comparator Or Baseline | 2,2-Dimethoxypropane: 20.43 ± 0.04 kJ/mol |
| Quantified Difference | 0.91 kJ/mol lower enthalpy for 2,2-dimethoxypentane |
| Conditions | Liquid-phase acid-catalyzed hydrolysis; data from NIST Chemistry WebBook [1] as compiled from Wiberg and Squires, 1979 [2]. |
Why This Matters
This difference indicates that 2,2-dimethoxypentane requires milder conditions or shorter reaction times for complete deprotection, which is critical when sensitive functional groups are present elsewhere in the molecule.
- [1] National Institute of Standards and Technology (NIST). (n.d.). 2,2-Dimethoxypentane: Reaction thermochemistry data. In NIST Chemistry WebBook (SRD 69). https://webbook.nist.gov/cgi/cbook.cgi?ID=C55904988&Mask=8 View Source
- [2] Wiberg, K. B., & Squires, R. R. (1979). Thermodynamics of hydrolysis of aliphatic ketals. An entropy component of steric effects. Journal of the American Chemical Society, 101(19), 5512–5515. https://doi.org/10.1021/ja00513a009 View Source
